クロロヨードメタン-D2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

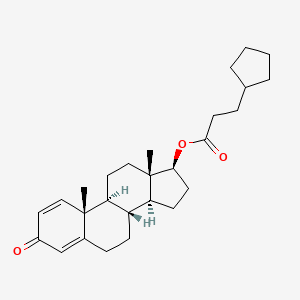

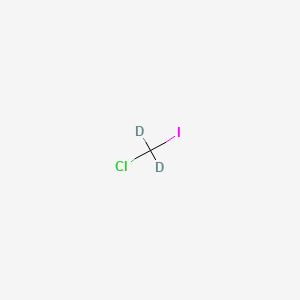

Chloroiodomethane-D2, also known as chloro-dideuterio-iodomethane, is an organochloride compound with the molecular formula CD2ICl. It is a colorless liquid with a sweet smell and is used in various applications, including as a solvent, reagent, and reactant in chemical syntheses. This compound is a deuterated form of chloroiodomethane, where the hydrogen atoms are replaced with deuterium, making it useful in isotopic labeling studies.

科学的研究の応用

Chloroiodomethane-D2 is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis, particularly in cyclopropanation, Mannich reaction, and epoxidation.

Biology: Used in isotopic labeling studies to trace metabolic pathways.

Medicine: Employed in pharmaceutical testing and synthesis of drug intermediates.

Industry: Utilized in the production of agrochemicals, dyestuffs, and other industrial chemicals

Safety and Hazards

Chloroiodomethane-D2 is considered hazardous. It is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It should be handled with care, avoiding breathing mist or vapors . It should be stored in a well-ventilated place, kept container tightly closed and stored locked up .

作用機序

Target of Action

Chloroiodomethane-D2, also known as Chloromethyl iodide , is primarily used in organic synthesis Instead, it’s used as a reagent in chemical reactions, where it interacts with various chemical entities depending on the specific reaction .

Mode of Action

Chloroiodomethane-D2 is used in several types of chemical reactions. For instance, it’s used in the Simmon-Smith reaction, a type of cyclopropanation . In this reaction, Chloroiodomethane-D2 interacts with its targets (alkenes) to form a three-membered ring structure, cyclopropane . It’s also used in the Mannich reaction, aminomethylation, epoxidation, ring opening, and addition to terminal alkenes .

Biochemical Pathways

As a chemical reagent, Chloroiodomethane-D2 doesn’t participate in biochemical pathways in the same way that a drug or endogenous compound might. Instead, it’s used to facilitate chemical transformations in synthetic chemistry. The specific pathways it affects would depend on the reaction it’s being used in .

Pharmacokinetics

It’s primarily used in a laboratory setting for chemical synthesis . It’s known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of Chloroiodomethane-D2’s action is the formation of new chemical compounds. For example, in the Simmon-Smith reaction, it helps form cyclopropane rings . The specific results depend on the reaction it’s being used in.

準備方法

Synthetic Routes and Reaction Conditions: Chloroiodomethane-D2 can be synthesized from dichloromethane and sodium iodide in the presence of dimethylformamide (DMF) as a solvent. The reaction involves mixing sodium iodide and dichloromethane in a 2:5 weight ratio, with sodium iodide and DMF in a 1:2-2.5 weight ratio. The mixture is stirred and heated to a slow reflux, allowing the reaction to proceed isothermally for 6-8 hours .

Industrial Production Methods: The industrial production of chloroiodomethane-D2 follows similar synthetic routes but on a larger scale. The process includes the following steps:

Synthetic Reaction: Sodium iodide, dichloromethane, and DMF are mixed and heated to reflux.

Washing: The reaction mixture is washed with hypo solution, followed by water to remove impurities.

Refining: The product is separated from dichloromethane under normal pressure and then distilled under reduced pressure to obtain the final product.

化学反応の分析

Types of Reactions: Chloroiodomethane-D2 undergoes various chemical reactions, including:

Cyclopropanation (Simmons-Smith Reaction): It often replaces diiodomethane due to higher yields and selectivity.

Mannich Reaction: Used in aminomethylation of carbonyl compounds.

Epoxidation: Involves the formation of epoxides from alkenes.

Ring Opening: Reacts with alkenes to form ring-opened products.

Addition to Terminal Alkenes: Adds to terminal alkenes to form substituted products

Common Reagents and Conditions:

Cyclopropanation: Zinc-copper couple and alkenes.

Mannich Reaction: Formaldehyde and secondary amines.

Epoxidation: Peracids or hydrogen peroxide.

Ring Opening: Strong acids or bases.

Addition to Terminal Alkenes: Catalysts like palladium or nickel

Major Products:

類似化合物との比較

- Chloromethane (CH3Cl)

- Bromochloromethane (CH2BrCl)

- Dibromochloromethane (CHBr2Cl)

- 2-Chloroethanol (C2H5ClO)

Comparison: Chloroiodomethane-D2 is unique due to its deuterium labeling, which makes it particularly useful in isotopic studies. Compared to other halomethanes, it offers higher selectivity and yields in certain reactions, such as cyclopropanation, making it a preferred choice in organic synthesis .

特性

IUPAC Name |

chloro-dideuterio-iodomethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2ClI/c2-1-3/h1H2/i1D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGJQVRXEUVAFT-DICFDUPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2ClI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R,4aR,7aR,12bS)-9-hydroxy-3-prop-2-enyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(1S,9S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;dihydrochloride](/img/structure/B593117.png)